
Formyl bromide
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Overview
Description
Formyl bromide, also known as bromomethanal, is an organic compound with the molecular formula CHBrO. It is a colorless, highly reactive gas that is primarily used in organic synthesis. The compound is known for its instability and is typically generated in situ for use in various chemical reactions .
Preparation Methods
Chemical Reactions Analysis
(a) Bromoform Degradation
In atmospheric chemistry, formyl bromide forms as an intermediate during bromoform (CHBr₃) degradation via reactions with peroxy radicals:
CHBr2O2+NO→HCOBr+NO2+Br
This reaction occurs under tropospheric conditions, where bromoform-derived peroxy radicals react with nitric oxide (NO) .
(b) Radical Coupling
This compound can also form via the coupling of formyl radicals (HCO- ) with bromine atoms:
HCO +Br2→HCOBr+Br
This method is less common due to the instability of formyl radicals .
Decomposition Pathways
This compound is highly unstable and undergoes rapid decomposition under ambient conditions:
(a) Hydrolysis
Like other acyl halides, HCOBr reacts vigorously with water to form formic acid (HCOOH) and hydrogen bromide (HBr) :
HCOBr+H2O→HCOOH+HBr
The reaction is exothermic and proceeds even in trace moisture .
(b) Thermal Decomposition
At elevated temperatures (>100°C), HCOBr decomposes into carbon monoxide (CO) and HBr :
HCOBrΔCO+HBr
This pathway is critical in industrial settings where thermal stability is a concern .
(a) Nucleophilic Substitution
HCOBr reacts with amines to produce formamides :
HCOBr+RNH2→RNHCHO+HBr
For example, reaction with aniline yields N-phenylformamide .
(b) Cross-Coupling Reactions
In the presence of transition-metal catalysts (e.g., Fe or Ni), HCOBr engages in C–C bond formation :
HCOBr+R MgXFe catalystR CHO+MgBrX
This method is used to synthesize aldehydes from Grignard reagents .
Atmospheric and Environmental Relevance
This compound plays a role in ozone depletion and halogen cycle dynamics :
Reaction | Role in Atmosphere | Rate Constant (cm³/molecule/s) |
---|---|---|
HCOBr + OH- → Products | Sink for brominated species | 1.2×10−12 |
HCOBr + hν → CO + HBr | Photolytic degradation | 3.8×10−5 |
These reactions contribute to stratospheric bromine loading, enhancing ozone destruction .
Comparison with Other Formyl Halides
Property | HCOBr | HCOCl | HCOF |
---|---|---|---|
Stability | Low | Moderate | High |
Reactivity with H₂O | Violent | Rapid | Slow |
Melting Point (°C) | -24 (est.) | -118 | -100 |
Common Uses | Lab reagent | Industrial | Specialty synthesis |
This compound’s lower stability compared to HCOCl and HCOF limits its utility outside controlled environments .
Key Research Findings
-
Synthetic Applications : HCOBr enables the direct formylation of amino acids and unactivated alkanes under Fe catalysis, bypassing traditional protection-deprotection steps .
-
Environmental Impact : Atmospheric lifetimes of HCOBr are <1 hour due to rapid photolysis, minimizing its global warming potential .
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Mechanistic Insights : DFT studies reveal that HCOBr’s electrophilicity at the carbonyl carbon drives its reactivity in substitution reactions .
Scientific Research Applications
Formyl bromide has several applications in scientific research:
Mechanism of Action
The mechanism of action of formyl bromide involves its high reactivity due to the presence of both a formyl group and a bromine atom. The formyl group acts as an electrophile, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various chemical reactions to form new carbon-carbon and carbon-heteroatom bonds . The molecular targets and pathways involved include electrophilic aromatic substitution and nucleophilic addition reactions .
Comparison with Similar Compounds
Formyl bromide can be compared with other formyl-containing compounds:
Formyl Chloride: Similar to this compound but with chlorine instead of bromine.
Formaldehyde: A simpler compound with a formyl group but without the halogen atom.
Acetyl Bromide: Contains an acetyl group instead of a formyl group.
These comparisons highlight the unique reactivity of this compound due to the presence of the bromine atom, which makes it a valuable reagent in organic synthesis.
Properties
CAS No. |
7726-11-6 |
---|---|
Molecular Formula |
CHBrO |
Molecular Weight |
108.92 g/mol |
IUPAC Name |
formyl bromide |
InChI |
InChI=1S/CHBrO/c2-1-3/h1H |
InChI Key |
AIFARXRIYKCEEV-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)Br |
Origin of Product |
United States |
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